3-(4-Hydroxyphenyl)lactate chemical structure and properties
3-(4-Hydroxyphenyl)lactate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Hydroxyphenyl)lactate (HPLA), also known as 4-Hydroxyphenyllactic acid, is a phenolic acid and a metabolite of the amino acid tyrosine.[1][2] It is naturally present in humans and is also produced by a variety of microorganisms, including gut bacteria such as Lactobacillus and Bifidobacterium species.[2] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant and antifungal properties, and its potential role as a biomarker for various physiological and pathological states.[1][2]
Elevated levels of HPLA have been associated with certain inborn errors of metabolism, such as phenylketonuria and tyrosinemia.[1] More recently, it has been identified as a diagnostically significant molecule in conditions like post-COVID-19 syndrome and critical illnesses, highlighting its connection to systemic metabolic and inflammatory responses.[1] Its presence and concentration are closely linked to gut microbiome activity, making it a key molecule in understanding the gut-liver axis and host-microbe interactions.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, biological activities, and mechanisms of action of 3-(4-Hydroxyphenyl)lactate. It also includes detailed experimental protocols for its synthesis and for the evaluation of its biological properties, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Chemical Structure and Properties
3-(4-Hydroxyphenyl)lactate is a derivative of lactic acid where one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group.[1] It belongs to the class of organic compounds known as phenylpropanoic acids.[2]
Chemical Identifiers
A comprehensive list of chemical identifiers for 3-(4-Hydroxyphenyl)lactate is provided in Table 1.
Table 1. Chemical Identifiers for 3-(4-Hydroxyphenyl)lactate
| Identifier | Value |
|---|---|
| IUPAC Name | 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid |
| Synonyms | 4-Hydroxyphenyllactic acid, p-Hydroxyphenyllactic acid, HPLA, β-(4-Hydroxyphenyl)-DL-Lactic Acid |
| CAS Number | 306-23-0 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)O)O |
| InChI Key | JVGVDSSUAVXRDY-UHFFFAOYSA-N |
Physicochemical Properties
The key physicochemical properties of 3-(4-Hydroxyphenyl)lactate are summarized in Table 2.
Table 2. Physicochemical Properties of 3-(4-Hydroxyphenyl)lactate
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid, White to Almost white powder/crystal | [1] |
| Melting Point | 140 °C (Solvent: water) | [1] |
| Boiling Point | 275.56°C (rough estimate) | [1] |
| Water Solubility | 12.9 mg/mL at 16 °C | [1] |
| Solubility | DMF: 25 mg/ml; DMSO: 25 mg/ml; Ethanol (B145695): 25 mg/ml | [1] |
| pKa | 3.80 ± 0.10 (Predicted) |[1] |
Spectroscopic Data
The structural elucidation of 3-(4-Hydroxyphenyl)lactate is supported by various spectroscopic techniques. A summary of the available data is presented in Table 3.
Table 3. Spectroscopic Data for 3-(4-Hydroxyphenyl)lactate
| Technique | Key Data |
|---|---|
| ¹H NMR | (500 MHz, H₂O, pH 7.00) δ (ppm): 7.16-7.18 (d, 2H, Ar-H), 6.84-6.85 (d, 2H, Ar-H), 4.34-4.36 (m, 1H, CH-OH), 2.85-3.06 (m, 2H, CH₂) |
| ¹³C NMR | Predicted shifts: C=O (~178 ppm), C-OH (~72 ppm), CH₂ (~40 ppm), Aromatic C-O (~155 ppm), Aromatic C-C (~130 ppm), Aromatic C-H (~130, 115 ppm) |
| FTIR (monohydrate) | Key absorptions (KBr wafer, cm⁻¹): Broad O-H stretch (hydroxyl and carboxylic acid), C=O stretch (carboxylic acid), C=C stretch (aromatic), C-O stretch. |
| Mass Spectrometry | Formula Weight: 182.17; Exact Mass: 182.05790880 Da. ESI-MS/MS Fragmentation: Shows characteristic losses of H₂O and CO₂. A major fragment ion at m/z 137 corresponds to the hydroxytropylium ion, and a fragment at m/z 107 results from the cleavage of the lactate (B86563) side chain. |
Biological Role and Mechanism of Action
3-(4-Hydroxyphenyl)lactate is a biologically active molecule with significant antioxidant and antifungal properties. It is a key metabolite in tyrosine metabolism and is produced by the gut microbiota, playing a role in host physiology.
Biosynthesis
In microorganisms like Pediococcus acidilactici, HPLA is synthesized from tyrosine in a two-step process. Tyrosine is first deaminated by an aminotransferase to form 4-hydroxyphenylpyruvic acid (HPPA). Subsequently, HPPA is reduced by a D-lactate dehydrogenase to yield 3-(4-Hydroxyphenyl)lactate.[1]
Figure 1. Biosynthetic pathway of 3-(4-Hydroxyphenyl)lactate.
Antioxidant Activity and Signaling Pathways
The phenolic hydroxyl group in HPLA's structure allows it to act as a potent antioxidant by donating a hydrogen atom to scavenge free radicals. While direct studies on HPLA are emerging, research on structurally similar compounds and the general response to phenolic antioxidants suggests its involvement in key cellular defense pathways.
4.2.1 Nrf2 Signaling Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of numerous antioxidant and cytoprotective genes. Phenolic compounds are known activators of this pathway. It is plausible that HPLA, by modulating the intracellular redox state, promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), SOD, and catalase. A study on the related compound β-(3,4-dihydroxyphenyl)lactic acid has shown it significantly increases HMOX1 (HO-1) mRNA and protein levels, supporting this proposed mechanism.[2]
Figure 2. Proposed Nrf2-mediated antioxidant mechanism of HPLA.
4.2.2 MAPK Signaling Pathway Mitogen-activated protein kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are crucial in transducing extracellular stimuli into intracellular responses, including the response to oxidative stress.[5][10] Oxidative stress can activate these pathways, leading to either cell survival or apoptosis. Phenolic antioxidants can modulate MAPK signaling, often promoting pro-survival signals and upregulating antioxidant defenses. HPLA may influence this pathway by reducing the levels of reactive oxygen species (ROS), thereby modulating the upstream kinases that activate the MAPK cascades.
Antifungal Activity
HPLA exhibits broad-spectrum antifungal activity. The primary mechanism is believed to be the disruption of fungal cell membrane integrity.[17] As a weak organic acid, it can diffuse across the fungal cell membrane in its protonated state. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cytoplasm. This acidification can inhibit essential metabolic enzymes and disrupt the proton motive force, ultimately leading to fungal cell death.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 3-(4-Hydroxyphenyl)lactate and for assessing its biological activities.
Chemical Synthesis Workflow
The chemical synthesis of HPLA can be achieved via the reduction of its corresponding α-keto acid, 4-hydroxyphenylpyruvic acid (HPPA). HPPA can be synthesized from 4-hydroxybenzaldehyde.
Figure 3. Workflow for the chemical synthesis of HPLA.
Protocol for Step 4: Reduction of 4-Hydroxyphenylpyruvic acid (HPPA)
-
Dissolution: Dissolve HPPA (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Reductant Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2 equivalents), portion-wise to the cooled solution. Monitor the reaction for gas evolution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (pH 2-3) to neutralize excess NaBH₄ and protonate the carboxylate.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane) or by silica (B1680970) gel column chromatography to obtain pure 3-(4-Hydroxyphenyl)lactate.
Antioxidant Activity Assays
5.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of HPLA in methanol (B129727) (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the HPLA stock solution in methanol to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
In a 96-well microplate, add 100 µL of each HPLA dilution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample.
-
Prepare a control well with 100 µL of methanol and 100 µL of the DPPH solution.
-
Prepare a blank for each sample concentration with 100 µL of the HPLA dilution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] * 100
-
The IC₅₀ value (the concentration of HPLA required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the HPLA concentration. Ascorbic acid or Trolox should be used as a positive control.
-
5.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant causes a decolorization that is measured spectrophotometrically.
-
Protocol:
-
ABTS•⁺ solution preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Working solution: Before the assay, dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of HPLA as described for the DPPH assay.
-
In a 96-well microplate, add 20 µL of each HPLA dilution to separate wells.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
Incubate the plate in the dark at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value as described for the DPPH assay. Ascorbic acid or Trolox should be used as a positive control.
-
Antifungal Susceptibility Testing
Broth Microdilution Method (based on CLSI M27 guidelines)
-
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a fungus after a defined incubation period.
-
Protocol:
-
Fungal Inoculum Preparation: a. Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) for 24-48 hours. b. Suspend several colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Drug Dilution: a. Prepare a stock solution of HPLA in a suitable solvent (e.g., DMSO), and then dilute it in RPMI-1640 medium. b. In a 96-well U-bottom microplate, perform a two-fold serial dilution of HPLA in RPMI-1640 medium (100 µL per well) to obtain a range of desired concentrations.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the serially diluted HPLA. This will bring the final volume in each well to 200 µL.
-
Controls: a. Growth Control: A well containing 100 µL of RPMI-1640 and 100 µL of the fungal inoculum (no drug). b. Sterility Control: A well containing 200 µL of RPMI-1640 only (no drug, no fungus).
-
Incubation: Incubate the microplate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of HPLA at which there is a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by reading the absorbance at a suitable wavelength (e.g., 490 nm). A standard antifungal agent like fluconazole (B54011) should be used as a positive control.
-
Conclusion
3-(4-Hydroxyphenyl)lactate is a multifaceted metabolite with significant potential in various fields of research and development. Its antioxidant and antifungal properties, coupled with its role as a biomarker linked to gut health and systemic diseases, make it a compelling molecule for further investigation. The proposed mechanisms involving the Nrf2 and MAPK signaling pathways offer promising avenues for exploring its therapeutic potential in conditions associated with oxidative stress. The detailed protocols provided in this guide are intended to facilitate standardized and reproducible research, ultimately advancing our understanding and application of this important biological compound.
References
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